molecular formula C23H19ClF3NO3 B1674340 gamma-Cyhalothrin CAS No. 91465-08-6

gamma-Cyhalothrin

Cat. No. B1674340
CAS RN: 91465-08-6
M. Wt: 449.8 g/mol
InChI Key: ZXQYGBMAQZUVMI-RDDWSQKMSA-N
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Description

Gamma-Cyhalothrin is a broad-spectrum pyrethroid insecticide . It is known for its low aqueous solubility and volatility . Based on its chemical properties, it would not be expected to leach to groundwater . It is non-persistent in soil systems and would not normally persist in aqueous systems .


Synthesis Analysis

The synthesis of gamma-Cyhalothrin involves several steps . It starts with the chlorination of 1R cis-Z 3- (2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl cyclopropanecarboxylic acid to give its acid chloride . This is followed by esterification with 3-phenoxy benzaldehyde in the presence of a source of cyanide to form a diastereoisomeric mixture of cyhalothrin isomers . The mixture is then epimerised under conditions in which the least soluble diastereoisomer crystallises from solution .


Molecular Structure Analysis

Gamma-Cyhalothrin is a molecule with 3 chiral centres . It is considered to be the most insecticidally active isomer . Its chemical formula is C23H19ClF3NO3 .


Chemical Reactions Analysis

Gamma-Cyhalothrin is constituted only by the SR-isomer, which is the insecticidally most active and also the most toxic of the 4 cyhalothrin isomers . Studies on various crops showed no preferential degradation/conversion between the 2 enantiomers of lambda-cyhalothrin .


Physical And Chemical Properties Analysis

Gamma-Cyhalothrin has a low aqueous solubility and is volatile . It is non-persistent in soil systems and would not normally persist in aqueous systems . It has a high mammalian toxicity and there is some concern regarding its potential to bioaccumulate .

Scientific Research Applications

Environmental Impact and Biodegradation

Research has shown that gamma-Cyhalothrin can significantly impact aquatic ecosystems. Studies on its effects on macroinvertebrates like Gammarus pulex and Daphnia magna highlight the compound's potential to alter behavior and induce mortality at relatively low concentrations, thus affecting ecosystem dynamics and species interactions. For instance, gamma-Cyhalothrin exposure has been linked to changes in the swimming behavior and physiological responses of Daphnia magna, showcasing how environmental concentrations of this pesticide might disturb the natural behaviors of aquatic invertebrates, potentially leading to broader ecological consequences (Bownik, Machova, Bańczerowski, 2019).

In terms of biodegradation, studies have focused on the enantioselective biodegradation of gamma-Cyhalothrin, revealing the potential for microbial remediation. Research indicates that certain bacterial strains from the Brazilian savannah can degrade gamma-Cyhalothrin more effectively than the racemic mixture, suggesting that bioremediation strategies could be tailored to target this compound specifically, thereby mitigating its environmental impact. The stereoisomer of gamma-Cyhalothrin, which has the highest insecticidal activity, was found to be preferentially biodegraded, pointing to the possibility of reducing toxic effects on non-target organisms through microbial action (Birolli, Arai, Nitschke, Porto, 2019).

Nanoscale Encapsulation and Toxicity

Recent advancements in pesticide formulation have led to the development of nanoscale encapsulated versions of gamma-Cyhalothrin. Encapsulation has been shown to affect the hydrophobic partitioning and toxicity of the active ingredient. A study fractionating the capsules of a commercially available encapsulated insecticide formulation into different size ranges demonstrated that smaller capsules were significantly more toxic than larger ones. This finding underscores the complex interplay between nanoparticle size, release dynamics, and ecological risk, suggesting that nanotechnology could both enhance pesticide efficacy and alter environmental toxicity profiles (Slattery, Harper, Harper, 2019).

Safety And Hazards

Gamma-Cyhalothrin is highly toxic to honeybees and many aquatic organisms and moderately toxic to birds and earthworms . It is considered to be a neurotoxicant . It is toxic by inhalation, in contact with skin and if swallowed . It is also irritating to eyes and skin .

properties

IUPAC Name

[(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate
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InChI

InChI=1S/C23H19ClF3NO3/c1-22(2)17(12-19(24)23(25,26)27)20(22)21(29)31-18(13-28)14-7-6-10-16(11-14)30-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/b19-12-/t17-,18+,20-/m0/s1
Source PubChem
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InChI Key

ZXQYGBMAQZUVMI-GCMPRSNUSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]([C@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)/C=C(/C(F)(F)F)\Cl)C
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClF3NO3
Record name LAMBDA-CYHALOTHRIN
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DSSTOX Substance ID

DTXSID1034501
Record name gamma-Cyhalothrin
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Molecular Weight

449.8 g/mol
Source PubChem
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Physical Description

COLOURLESS-TO-BEIGE SOLID (TECHNICAL GRADE).
Record name LAMBDA-CYHALOTHRIN
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Solubility

Solubility in water: none
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Density

Relative density (water = 1): 1.3
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Vapor Pressure

Vapor pressure, Pa at 20 °C:
Record name LAMBDA-CYHALOTHRIN
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Product Name

gamma-Cyhalothrin

CAS RN

76703-62-3, 91465-08-6
Record name gamma-Cyhalothrin
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Record name gamma-Cyhalothrin
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Record name A mixture of: α-cyano-3-phenoxybenzyl (Z)-(1R,3R)-[(S)-3-(2-chloro-3,3,3-trifluoro-prop-1-enyl)]-2,2-dimethylcyclopropanecarboxylate; α-cyano-3-phenoxybenzyl (Z)-(1S,3S)-[(R)-3-(2-chloro-3,3,3-trifluoro-prop-1-enyl)]-2,2-dimethylcyclopropanecarboxylate
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Record name Cyclopropanecarboxylic acid, 3-[(1Z)-2-chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethyl-, (S)-cyano(3-phenoxyphenyl)methyl ester, (1R,3R)
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Record name Cyclopropanecarboxylic acid, 3-[(1Z)-2-chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethyl-, (R)-cyano(3-phenoxyphenyl)methyl ester, (1S,3S)-rel
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Melting Point

49.2 °C
Record name LAMBDA-CYHALOTHRIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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